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Compound of Interest

Compound Name: Pyrimidine-2,4,5-triamine

CAS No.: 50855-02-2

Cat. No.: B3426109 Get Quote

Executive Summary
Pyrimidine-2,4,5-triamine (CAS: 66-75-1), also known as 2,4,5-triaminopyrimidine, is a critical

heterocyclic intermediate primarily utilized in the synthesis of pteridines, folic acid analogs, and

antiviral agents.[1][2][3][4][5]

This guide addresses the specific analytical challenges associated with this compound. Unlike

stable pyrimidines, the free base of 2,4,5-triaminopyrimidine is highly electron-rich and prone to

rapid oxidative degradation (browning) upon exposure to air.[4] Consequently, spectroscopic

data is most reliably obtained and interpreted from its acid salts (sulfate or hydrochloride) or

under strictly inert conditions.[4] This document provides a self-validating framework for

confirming the identity and purity of this moiety using NMR, IR, and Mass Spectrometry.

Part 1: Sample Preparation & Handling Strategy
The Trustworthiness Pillar:Data quality is only as good as sample integrity.

The primary cause of inconsistent spectroscopic data for this compound is oxidative instability.

The electron-donating nature of three amino groups renders the pyrimidine ring susceptible to

electrophilic attack and polymerization.

Protocol: Anaerobic Preparation for NMR

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3426109?utm_src=pdf-interest
https://www.benchchem.com/product/b3426109?utm_src=pdf-body
https://research.cbc.osu.edu/mcgrier.1/wp-content/uploads/2014/12/nmr-shifts.pdf
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00092g
https://pubs.rsc.org/en/content/getauthorversionpdf/c5dt02361k
https://pubchem.ncbi.nlm.nih.gov/compound/Pyrimidine-2_4_5-triamine
https://www.mdpi.com/1422-8599/2021/1/M1190
https://pubchem.ncbi.nlm.nih.gov/compound/Pyrimidine-2_4_5-triamine
https://pubchem.ncbi.nlm.nih.gov/compound/Pyrimidine-2_4_5-triamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Salt Selection: Prefer the sulfate (

) or dihydrochloride (

) salt for routine analysis.[4] These are shelf-stable.

Free Base Liberation (In Situ): If the free base spectrum is required:

Dissolve the salt in DMSO-d6.

Add 1-2 equivalents of NaOD (sodium deuteroxide) or

directly to the NMR tube under nitrogen.

Why: This generates the free base immediately prior to acquisition, minimizing oxidation

time.

Solvent Choice: Use DMSO-d6.[6] The compound is insoluble in non-polar solvents (

) and sparingly soluble in

(where amine protons exchange and disappear).[4]

Workflow Visualization: Synthesis & Stabilization
The following diagram outlines the critical pathway from the nitro-precursor to the stable

analytical sample.

2,4-Diamino-5-nitropyrimidine Catalytic Hydrogenation
(H2, Pd/C)

Reduction 2,4,5-Triaminopyrimidine
(Free Base - Unstable)

Isolation (Inert Atm) Acidification
(H2SO4 or HCl)

Immediate Stabilization Stable Salt Form
(Ready for Analysis)

Crystallization

Click to download full resolution via product page

Caption: Critical workflow for converting the stable nitro-precursor into a stable salt form for

analysis, bypassing the oxidative instability of the free base.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy[4][5]
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H NMR Analysis (DMSO-d6)
The proton spectrum is characterized by three distinct amine signals and one aromatic singlet.

Note that in the salt form, the amine protons will be deshielded and may integrate for more than

2H due to protonation.

Structural Logic:

H-6 (Aromatic): This is the only C-H proton on the ring. Its chemical shift is diagnostic.[4]

5-NH2: This amine is "aniline-like" (attached to a carbon not flanked by ring nitrogens).[4] It

is typically the most shielded (upfield) amine.[4]

2-NH2 & 4-NH2: These are "amidine-like" (adjacent to ring nitrogens). They are deshielded

(downfield) and often appear as broad singlets due to quadrupole broadening from the

nitrogen or restricted rotation.[4]

Data Table: Chemical Shifts (

, ppm)
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Proton
Assignment

Chemical
Shift (Free
Base)

Chemical
Shift (Salt
Form)

Multiplicity Integration
Mechanistic
Insight

H-6

(Aromatic)
7.30 – 7.50 7.60 – 8.10 Singlet (s) 1H

Deshielded

by ring

current, but

shielded

relative to

unsubstituted

pyrimidine by

3x

donors.

5-NH 4.20 – 4.80
Broad /

Exchanged
Broad Singlet 2H

Upfield due to

high electron

density at C-

5.[4]

2-NH

/ 4-NH
5.80 – 6.50 7.50 – 9.00 Broad Singlet 4H (Total)

Downfield

due to

proximity to

ring nitrogens

(deshielding

cone).[4]

Note: In the presence of

shake, all NH signals (4.20–6.50 ppm) will disappear, leaving only the H-6 singlet and residual
solvent peak.

C NMR Analysis (DMSO-d6)
The carbon spectrum must show four distinct signals.
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Carbon Position
Shift (

, ppm)
Type Assignment Logic

C-2 158.0 – 162.0 Quaternary

Most deshielded;

flanked by two ring

nitrogens (

).[4]

C-4 155.0 – 158.0 Quaternary

Deshielded; adjacent

to one ring nitrogen (

).[4]

C-6 140.0 – 145.0 CH

Aromatic CH; verified

by DEPT-135 (positive

phase).[4]

C-5 105.0 – 110.0 Quaternary

Highly shielded;

electron-rich center

due to ortho/para

directing amines.

Part 3: Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

) is recommended due to the high basicity of the compound.[4]

Molecular Formula:

[4]

Exact Mass: 125.07 g/mol [4]

Fragmentation Logic
The fragmentation pattern is dominated by the stability of the pyrimidine ring and the facile loss

of ammonia (
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) and hydrogen cyanide (

).

Molecular Ion (

): 125 m/z (Base peak in soft ionization).[4]

Loss of Ammonia: The amino groups are labile.

(Loss of

, -17 amu).[4]

Ring Fragmentation: Pyrimidines typically undergo Retro-Diels-Alder (RDA) type cleavage,

losing

(27 amu).[4]

Fragmentation Pathway Diagram[7]

Molecular Ion
[M+H]+ = 126

(m/z 125 for EI)

[M - NH3]
m/z 108

(Deamination)

- NH3 (17)

[M - HCN]
m/z 98

(Ring Cleavage)

- HCN (27)

Secondary Frag
m/z 81

(Loss of HCN from 108)

- HCN (27)

Click to download full resolution via product page
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Caption: Primary fragmentation pathways observed in MS analysis. The loss of ammonia (17

Da) is the most characteristic initial step.

Part 4: Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[4] Key Diagnostic Bands:

Wavenumber (

)
Vibration Mode Description

3300 – 3450 Stretch

Multiple bands

(symmetric/asymmetric)

indicating primary amines (

).[4][7]

1620 – 1680 Ring Stretch
Characteristic pyrimidine ring

breathing mode.[4]

1580 – 1610 Bend
Scissoring vibration of the

primary amine groups.

1250 – 1350 Stretch

Aromatic amine

bond stretching.[4][7]

Interpretation Check: If the spectrum shows a broad, strong band spanning 2500–3200

, the sample is likely the salt form (ammonium

stretching).[4] The free base will have distinct, sharper peaks above 3300

.[4]

Part 5: Quality Control & Purity Protocol
To validate a batch of Pyrimidine-2,4,5-triamine for research or synthesis, follow this self-

validating checklist:
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Visual Inspection: The powder should be off-white to pale yellow. Dark brown/black indicates

significant oxidation (quinone formation).[4]

Solubility Test:

Soluble in 1M HCl (Clear solution).[4]

Soluble in DMSO.[4]

Insoluble in DCM/Hexanes.

NMR Validation:

Dissolve in DMSO-d6.[6]

Confirm 1:1 ratio of the aromatic singlet (H-6) to the integrated solvent residual peak (to

check for solvation).

Verify absence of broad peaks at 10-12 ppm (indicates hydroxyl impurities like 6-hydroxy-

2,4,5-triaminopyrimidine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3426109?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

